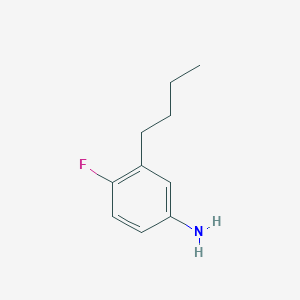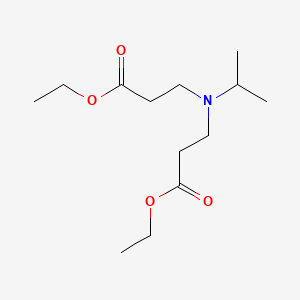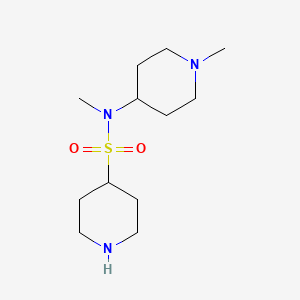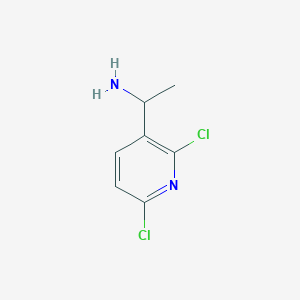
3-Butyl-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-4-fluoroaniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a fluorine atom, and the hydrogen atom in the meta position is replaced by a butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-fluoroaniline typically involves the nitration of 3-butyl-4-fluorobenzene, followed by reduction of the nitro group to an amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods: For large-scale production, the catalytic hydrogenation method is preferred due to its higher yield and selectivity. The process involves the use of a hydrogenation reactor where 3-butyl-4-fluoronitrobenzene is subjected to hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures. This method is efficient and can be easily scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or alkylamines in organic solvents.
Major Products Formed:
Oxidation: 3-Butyl-4-fluoronitrobenzene, 3-Butyl-4-fluoronitrosobenzene.
Reduction: 3-Butyl-4-fluorobenzylamine, 3-Butyl-4-fluorohydrazine.
Substitution: 3-Butyl-4-hydroxyaniline, 3-Butyl-4-alkoxyaniline.
Wissenschaftliche Forschungsanwendungen
3-Butyl-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Butyl-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its biological activity. The butyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: A simpler analogue without the butyl group, used as a precursor in various chemical syntheses.
3-Chloro-4-fluoroaniline: Similar structure with a chlorine atom instead of a butyl group, used in the synthesis of pharmaceuticals and agrochemicals.
3-Butyl-4-chloroaniline: Similar structure with a chlorine atom instead of a fluorine atom, used in the production of dyes and pigments.
Uniqueness: 3-Butyl-4-fluoroaniline is unique due to the presence of both a butyl group and a fluorine atom, which confer distinct chemical and physical properties. The butyl group increases lipophilicity, while the fluorine atom enhances reactivity and biological activity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
3-butyl-4-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-4-8-7-9(12)5-6-10(8)11/h5-7H,2-4,12H2,1H3 |
InChI-Schlüssel |
WVMIRHPGFUNZQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC(=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)
![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)



![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)



![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
